Molecular Weight and cLogP Comparison vs. Next-Closest Amino Acid Analog for DMPK Optimization
The glycine conjugate exhibits a molecular weight of 277.31 g/mol, which is 28.06 g/mol (10.1%) lower than the butanoic acid analog 4-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)acetamido]butanoic acid (305.37 g/mol) . The glycine moiety provides a cLogP of approximately 1.5, compared to approximately 1.9 for the butanoic acid analog , yielding a ΔcLogP of -0.4 units. This lower lipophilicity, combined with reduced molecular weight, positions the glycine conjugate more favorably within Lipinski Rule of 5 space for oral bioavailability screening [1].
| Evidence Dimension | Molecular Weight and cLogP |
|---|---|
| Target Compound Data | MW = 277.31 g/mol; cLogP ≈ 1.5 |
| Comparator Or Baseline | 4-[2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)acetamido]butanoic acid: MW = 305.37 g/mol; cLogP ≈ 1.9 |
| Quantified Difference | ΔMW = -28.06 g/mol (-10.1%); ΔcLogP = -0.4 units |
| Conditions | Calculated physicochemical properties using standard cheminformatics methods |
Why This Matters
Lower MW and cLogP improve the compound's drug-likeness and oral bioavailability potential, making it a more attractive starting point for medicinal chemistry campaigns requiring favorable ADME profiles.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. View Source
